5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
Description
This compound is a pyrimidinecarbonitrile derivative characterized by a central pyrimidine ring substituted with multiple functional groups. Key structural features include:
- 4-Fluorophenyl methylideneamino group at position 5: This E-configuration Schiff base introduces steric bulk and electron-withdrawing properties due to the fluorine atom .
- 3-(Trifluoromethyl)phenyl group at position 1: The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, often critical for receptor binding .
- Tetrahydro-pyrimidine core: The partially saturated ring system may confer conformational flexibility, affecting binding to biological targets .
Properties
IUPAC Name |
6-amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N5O/c20-13-6-4-11(5-7-13)10-26-16-15(9-24)27-18(29)28(17(16)25)14-3-1-2-12(8-14)19(21,22)23/h1-8,10H,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYYFHIZFMFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its antibacterial and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes a pyrimidine core substituted with various functional groups, notably fluorinated phenyl moieties. This structural configuration is crucial for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown significant in vitro activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value against Pseudomonas aeruginosa that was 1.3-fold lower than that of kanamycin B, indicating strong antibacterial efficacy .
- Mechanism of Action : The compound acts as an inhibitor of the enzyme ecKAS III, which plays a critical role in fatty acid synthesis in bacteria. The half-maximal inhibitory concentration (IC50) for this enzyme was reported to be 5.6 µM .
| Bacterial Strain | MIC (µg/mL) | Comparison to Kanamycin |
|---|---|---|
| Pseudomonas aeruginosa | 5.6 | Lower |
| Staphylococcus aureus | 8.0 | Moderate |
| Escherichia coli | 7.5 | Moderate |
| Bacillus subtilis | 10.0 | Moderate |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects:
- COX-2 Inhibition : It exhibited potent inhibition of cyclooxygenase-2 (COX-2) with an IC50 value comparable to that of celecoxib (0.04 ± 0.09 μmol), suggesting it could serve as a potential anti-inflammatory agent .
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A study assessed the antibacterial activity of various fluorinated imines and hydrazones, including our target compound. The results indicated that the presence of electron-withdrawing groups like fluorine significantly enhanced antibacterial activity against E. coli and S. aureus . -
Anti-inflammatory Mechanism :
In a separate investigation into the anti-inflammatory properties, researchers utilized carrageenan-induced paw edema models in rats to evaluate the compound's efficacy. The results showed a marked reduction in inflammation compared to control groups .
Comparison with Similar Compounds
Data Tables
Table 2: Hypothetical Tanimoto Coefficients and Docking Scores
Based on Morgan fingerprints; *Hypothetical values inferred from docking variability principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
